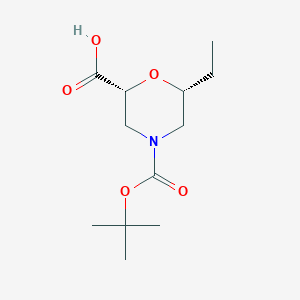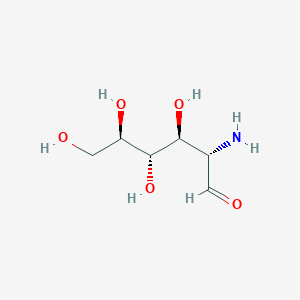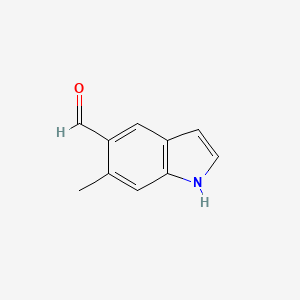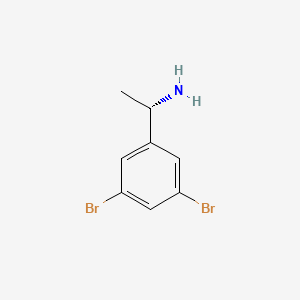
(aS)-3,5-Dibromo-a-methyl-benzenemethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(aS)-3,5-Dibromo-a-methyl-benzenemethanamine is an organic compound characterized by the presence of two bromine atoms and a methyl group attached to a benzene ring, along with an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (aS)-3,5-Dibromo-a-methyl-benzenemethanamine typically involves the bromination of a precursor compound followed by the introduction of the amine group. One common method is the bromination of a-methyl-benzenemethanamine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(aS)-3,5-Dibromo-a-methyl-benzenemethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated benzoic acids, while reduction can produce debrominated amines.
Applications De Recherche Scientifique
(aS)-3,5-Dibromo-a-methyl-benzenemethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (aS)-3,5-Dibromo-a-methyl-benzenemethanamine involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and amine group play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dibromo-benzylamine: Similar structure but lacks the methyl group.
3,5-Dibromo-phenethylamine: Similar structure with an ethyl group instead of a methyl group.
3,5-Dibromo-aniline: Similar structure but with an amino group directly attached to the benzene ring.
Uniqueness
(aS)-3,5-Dibromo-a-methyl-benzenemethanamine is unique due to the presence of both bromine atoms and a methyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
911426-09-0 |
|---|---|
Formule moléculaire |
C8H9Br2N |
Poids moléculaire |
278.97 g/mol |
Nom IUPAC |
(1S)-1-(3,5-dibromophenyl)ethanamine |
InChI |
InChI=1S/C8H9Br2N/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3/t5-/m0/s1 |
Clé InChI |
DWZJEVRHNGHMTL-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C1=CC(=CC(=C1)Br)Br)N |
SMILES canonique |
CC(C1=CC(=CC(=C1)Br)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


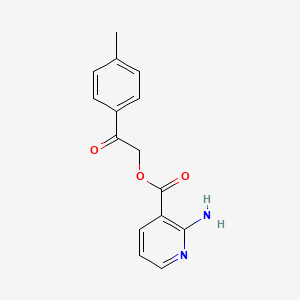
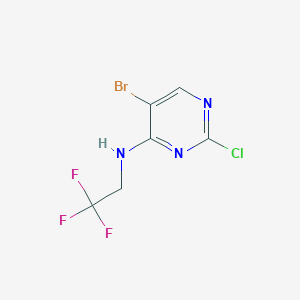
![6,13-Dibromo-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluorene-9,10-diol](/img/structure/B12845352.png)
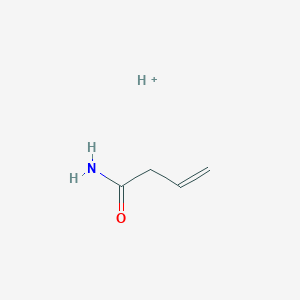
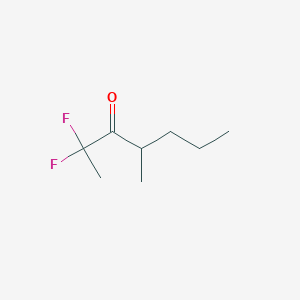
![[(2S,3R,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B12845365.png)


![(([1,1'-Biphenyl]-4,4'-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol](/img/structure/B12845393.png)
![4-(Benzyloxy)-3'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845397.png)
![3,6-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B12845405.png)
